molecular formula C14H16N2 B12619466 N-(2,4,6-Trimethylphenyl)pyridin-3-amine CAS No. 921929-31-9

N-(2,4,6-Trimethylphenyl)pyridin-3-amine

Cat. No.: B12619466
CAS No.: 921929-31-9
M. Wt: 212.29 g/mol
InChI Key: GAVHDXWZVXSOAR-UHFFFAOYSA-N
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Description

N-(2,4,6-Trimethylphenyl)pyridin-3-amine is a chemical compound of interest in organic synthesis and materials science research. This compound features a pyridin-3-amine scaffold, a structure recognized in medicinal chemistry for its favorable physicochemical properties. Incorporating an aminopyridine moiety can enhance aqueous solubility and metabolic stability in drug candidates, making it a valuable scaffold in the design of new therapeutic agents for various diseases . The 2,4,6-trimethylphenyl (mesityl) group is a common substituent in coordination chemistry. Ligands containing this bulky aryl group are frequently employed to stabilize metal complexes, including those of gold(I), silver(I), and copper(I), by providing steric protection around the metal center . Such complexes are investigated for their potential biological activities and catalytic applications. Researchers can utilize this compound as a precursor or building block for the synthesis of more complex molecules, such as specialized ligands or pharmaceutically relevant compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921929-31-9

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

N-(2,4,6-trimethylphenyl)pyridin-3-amine

InChI

InChI=1S/C14H16N2/c1-10-7-11(2)14(12(3)8-10)16-13-5-4-6-15-9-13/h4-9,16H,1-3H3

InChI Key

GAVHDXWZVXSOAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=CN=CC=C2)C

Origin of Product

United States

Synthetic Methodologies and Access Routes to N 2,4,6 Trimethylphenyl Pyridin 3 Amine and Its Analogs

Direct Amination Approaches: Buchwald-Hartwig and Related Couplings

Direct amination methods, particularly transition metal-catalyzed cross-coupling reactions, represent the most powerful and widely adopted strategies for the synthesis of N-arylpyridines. researchgate.netrsc.org These reactions involve the coupling of an amine with a halo- or pseudohalo-substituted pyridine (B92270).

The Buchwald-Hartwig amination has become a cornerstone for the formation of C-N bonds in modern organic synthesis. wiley.comyoutube.com This palladium-catalyzed cross-coupling reaction is highly efficient for the N-arylation of various amines, including the synthesis of N-substituted pyridinamines from halopyridines (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) and an appropriate amine (e.g., 2,4,6-trimethylaniline). wiley.comnih.gov

The success of this transformation is highly dependent on the choice of ligand, base, and solvent. wiley.com Ligands such as Xantphos, RuPhos, and BrettPhos have been identified as particularly effective in promoting the coupling of amines with challenging substrates like 3-halo-2-aminopyridines. nih.gov The general catalytic cycle involves oxidative addition of the palladium(0) complex to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. rsc.org

Table 1: Typical Conditions for Palladium-Catalyzed N-Arylation

Component Example Purpose Source(s)
Palladium Precatalyst Pd(OAc)₂, [Pd₂(dba)₃], Dichlorobis(triphenylphosphine)Pd(II) Source of active Pd(0) catalyst mdpi.comnih.govnih.gov
Ligand Xantphos, RuPhos, BrettPhos, Triphenylphosphine Stabilizes the metal center and facilitates the catalytic cycle wiley.comnih.govmdpi.com
Base NaOtBu, K₃PO₄, Cs₂CO₃ Facilitates deprotonation of the amine nih.govmdpi.comnih.gov
Aryl Halide 3-Bromopyridine, 3-Chloropyridine Electrophilic coupling partner wiley.comnih.gov
Amine 2,4,6-Trimethylaniline (B148799) Nucleophilic coupling partner nih.gov

| Solvent | Toluene, Dioxane | Reaction medium | mdpi.comnih.gov |

This interactive table summarizes common reagents and their roles in the Buchwald-Hartwig amination for synthesizing N-arylpyridines.

While palladium catalysis is dominant, research into more economical and sustainable alternatives has led to the development of coupling reactions using other transition metals. researchgate.netrsc.org

Copper: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical method that has seen significant modernization. Modern protocols often use ligands like pipecolinic acid to facilitate the coupling of amines and aryl halides under milder conditions than traditional methods. researchgate.net Copper catalysts are effective for the amination of various nitrogen-containing heterocycles. researchgate.netnih.gov

Iridium: Iridium catalysts have shown unique reactivity, particularly in asymmetric allylic amination reactions that can lead to the dearomatization of pyridines. nih.govacs.org While not a direct C-N arylation in the same vein as Buchwald-Hartwig, iridium-catalyzed processes can functionalize the nitrogen of pyridine derivatives, and related catalysts have been used for tandem annulations to form complex indole (B1671886) structures from pyridine-substituted anilines. researchgate.netacs.org

Ruthenium: Ruthenium-catalyzed reactions have been explored for various C-C and C-N bond formations. nih.gov For instance, ruthenium catalysts have been used for the β-selective alkylation of vinylpyridines and in oxidative annulation reactions to synthesize substituted 2-pyridones. nih.govresearchgate.netdntb.gov.ua Ruthenium complexes have also been shown to catalyze the coupling of anilines with ethylene, leading to products like 2-methylquinoline, demonstrating their capacity for C-H activation and C-N bond formation. nih.gov

Rhodium: Rhodium catalysts are effective for the synthesis of substituted pyridines via C-H functionalization approaches. nih.govnih.gov For example, Rh(III) catalysts can be used to construct multisubstituted pyridines from α,β-unsaturated oximes and alkynes. nih.govnih.gov Additionally, rhodium has been utilized for the N-arylation of 2-pyridones through a dearomative rearrangement process. researchgate.net

Multicomponent Reactions and Cascade Processes for Pyridinamine Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like pyridines in a single step from simple starting materials. acsgcipr.orgresearchgate.net These methods are particularly valuable for creating highly substituted pyridine rings.

Prominent MCRs for pyridine synthesis include the Hantzsch and Kröhnke pyridine syntheses. acsgcipr.orgderpharmachemica.comresearchgate.net The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source, which after oxidation yields a dihydropyridine (B1217469) that is subsequently oxidized to the pyridine. taylorfrancis.com A common variation involves a one-pot condensation of components like substituted acetophenones, an aldehyde, and ammonium (B1175870) acetate (B1210297). derpharmachemica.comresearchgate.net Such strategies allow for the assembly of 2,4,6-triarylpyridines and related structures. orgchemres.org The development of nanocatalysts has further enhanced the efficiency and scope of MCRs for synthesizing polyfunctionalized pyridines. rsc.org

Table 2: Overview of Multicomponent Reactions for Pyridine Synthesis

Reaction Name Typical Components Product Type Source(s)
Hantzsch Synthesis Aldehyde, β-Ketoester (2 equiv.), Ammonia source 1,4-Dihydropyridines (requires oxidation) acsgcipr.orgtaylorfrancis.com
Kröhnke Synthesis α,β-Unsaturated ketones, N-Phenacylpyridinium salts, Ammonium acetate 2,4,6-Triarylpyridines derpharmachemica.comresearchgate.net

| One-Pot Condensation | Aldehyde, Ketone (e.g., Acetophenone), Ammonium acetate | Polysubstituted Pyridines | researchgate.netorgchemres.org |

This interactive table outlines key multicomponent reactions used to construct the pyridine core.

Derivatization from Precursor Amines: Functionalization Strategies

Once N-(2,4,6-trimethylphenyl)pyridin-3-amine or a related precursor is synthesized, it can serve as a versatile building block for further structural diversification.

The primary or secondary amine functionality in N-arylpyridinamines can be readily converted into other functional groups, such as thioureas. The synthesis of N-substituted thioureas is a common derivatization. This can be achieved by reacting the amine with an isothiocyanate. researchgate.net Alternatively, reagents like 1,1'-thiocarbonyldiimidazole (B131065) can be used to couple two equivalents of an amine to form a symmetrical thiourea (B124793). nih.gov Another method involves the reaction of amines with carbon disulfide. organic-chemistry.org These thiourea derivatives are valuable intermediates in their own right and are used in the synthesis of various heterocyclic compounds and as ligands for metal complexes. nih.govrsc.orgnih.gov

For example, the treatment of an aminopyridine with benzoylisothiocyanate yields an N-heteroaryl N-benzoylthiourea, which can then be hydrolyzed under basic conditions to afford the desired N-substituted thiourea. nih.gov

The N-arylpyridinamine scaffold can be used to construct more complex heterocyclic systems. A notable example is the synthesis of N-arylpyrimidin-2-amine derivatives. These compounds can be prepared using a Buchwald-Hartwig amination protocol, coupling an N-aryl-2-aminopyrimidine with a suitable aryl halide or vice versa. mdpi.comnih.gov For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized by coupling various amines with a pyrimidine (B1678525) core, using a palladium catalyst system. mdpi.comnih.gov This highlights the modularity of these synthetic strategies, allowing for the creation of diverse libraries of compounds built upon the initial pyridinamine structure. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2,4,6-trimethylaniline
3-Bromopyridine
3-Chloropyridine
N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine
N-arylpyrimidin-2-amine
N-heteroaryl N-benzoylthiourea
N-substituted thioureas
1,1'-thiocarbonyldiimidazole
2-methylquinoline
Acetophenone
Ammonium acetate
Benzoylisothiocyanate
BrettPhos
Carbon disulfide
Dichlorobis(triphenylphosphine)Pd(II)
Isothiocyanate
Pd(OAc)₂
[Pd₂(dba)₃]
Pipecolinic acid
RuPhos
Toluene
Dioxane
Triphenylphosphine
Xantphos
NaOtBu
K₃PO₄

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

While a complete single-crystal X-ray diffraction study for N-(2,4,6-Trimethylphenyl)pyridin-3-amine is not widely published, extensive data from structurally similar compounds allow for a detailed and accurate prediction of its key structural features.

The defining conformational feature of this class of molecules is the spatial relationship between the pyridyl and the 2,4,6-trimethylphenyl (mesityl) rings. Due to the steric hindrance from the two ortho-methyl groups on the mesityl ring, a significant twist around the C-N bond connecting the two aromatic systems is expected.

Analysis of closely related structures confirms this prediction. For instance, in N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine, where a thiazole (B1198619) ring replaces the pyridine (B92270), the dihedral angle between the trimethylbenzene and the heterocyclic amine groups is a substantial 73.15 (4)°. nih.gov Similarly, the Schiff base analogue, (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline, exhibits an almost perpendicular arrangement, with a dihedral angle of 87.47(8)° between the benzene (B151609) and pyridine rings. nih.govresearchgate.net This consistently large angle across different but related structures indicates that the this compound molecule is decidedly non-planar, with the two ring systems oriented at a significant angle to one another to minimize steric repulsion.

CompoundInter-ring Dihedral Angle (°)Reference
N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine73.15 (4) nih.gov
(E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline87.47 (8) nih.govresearchgate.net

The solid-state architecture of this compound is governed by a combination of non-covalent interactions. mdpi.com The most significant of these is hydrogen bonding. The secondary amine group (-NH-) provides a hydrogen bond donor, while the nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor.

This arrangement facilitates the formation of specific supramolecular structures. In the crystal structure of the analogue N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine, molecules form inversion dimers linked by pairs of N—H⋯N hydrogen bonds, creating a stable R²₂(8) ring motif. nih.gov A similar dimeric structure formed by intermolecular hydrogen bonds is observed in another related compound, (2,4,6-trimethyl-phenyl)-[6-(2,4,6-trimethyl-phenyl)-pyridin-2-yl]-amine. researchgate.net It is therefore highly probable that this compound also assembles into such hydrogen-bonded dimers in its crystalline form.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govnih.gov By mapping properties onto this unique molecular surface, one can dissect the crystal packing into contributions from different types of atomic contacts.

For a compound like this compound, a Hirshfeld analysis would be expected to highlight the key interactions. The regions around the amine hydrogen and the pyridine nitrogen would show distinct red spots on a dnorm map, indicating their role as donor and acceptor in the prominent N—H⋯N hydrogen bonds.

A quantitative breakdown of the Hirshfeld surface, often visualized with 2D fingerprint plots, reveals the percentage contribution of each interaction type to the total surface area. In a related study of 2,4,6-triaminopyrimidine-1,3-diium dinitrate, the dominant interactions were found to be O⋯H/H⋯O (53.2%) and N⋯H/H⋯N (12.5%). nih.govresearchgate.netnih.gov For this compound, the analysis would likely show that the most significant contributions to crystal packing arise from:

H···H contacts: Due to the abundance of hydrogen atoms on the methyl groups and aromatic rings.

C···H/H···C contacts: Representing van der Waals interactions between the aromatic rings.

N···H/H···N contacts: Quantifying the crucial intermolecular hydrogen bonds.

Advanced NMR Spectroscopic Investigations (e.g., Multi-dimensional NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the molecular structure in solution. While specific experimental spectra for this compound are not detailed in the provided search results, a predictive analysis based on its constituent parts is possible.

¹H NMR: The spectrum would show several distinct regions. The aromatic region (typically 6.5-8.5 ppm) would contain signals for the protons on the pyridine ring and the single proton on the trimethylphenyl ring. A broad singlet, whose chemical shift is solvent-dependent, would correspond to the N-H proton. Two sharp singlets in the upfield region (around 2.0-2.5 ppm) would represent the six protons of the two ortho-methyl groups and the three protons of the para-methyl group.

¹³C NMR: The spectrum would display signals for each unique carbon atom. The carbons of the pyridine and trimethylphenyl rings would appear in the aromatic region (110-160 ppm). The methyl group carbons would resonate at much higher field (typically 15-25 ppm).

Vibrational Spectroscopy (IR, Raman) for Structural Research

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint. nih.gov A thorough interpretation of the spectra for this compound would be based on both experimental data and theoretical calculations. kfupm.edu.sa

Key expected vibrational bands include:

N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

Aromatic C-H Stretch: Multiple sharp bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands corresponding to the methyl groups, appearing just below 3000 cm⁻¹.

C=C and C=N Ring Stretching: A series of bands in the 1400-1650 cm⁻¹ region, corresponding to vibrations within the pyridine and benzene rings.

C-N Stretch: Vibrations associated with the amine C-N bond, typically found in the 1250-1350 cm⁻¹ region.

C-H Bending: Numerous bands at lower wavenumbers corresponding to in-plane and out-of-plane bending of the aromatic and methyl C-H bonds.

Surface-Enhanced Raman Scattering (SERS) could also be employed to study this molecule, as the technique can provide significant signal enhancement and insights into the molecule's interaction with metallic surfaces. nih.gov

Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under electron ionization (EI). arkat-usa.org

For this compound (C₁₄H₁₆N₂), the mass spectrum would be expected to show:

Theoretical and Computational Chemistry of N 2,4,6 Trimethylphenyl Pyridin 3 Amine

Quantum Chemical Calculations of Stability and Reactivity ParametersQuantum chemical calculations provide quantitative measures of a molecule's stability and reactivity.

Chemical Hardness, Softness, and Electrophilicity IndicesBased on DFT calculations, several global reactivity descriptors can be calculated.

Chemical Hardness (η) and Softness (S) are measures of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. rsc.org

Electronegativity (χ) describes the power of an atom or group to attract electrons.

The Electrophilicity Index (ω) quantifies the energy stabilization of a system when it acquires an additional electronic charge from the environment. rsc.org

A hypothetical data table for such parameters would look like this:

ParameterSymbolFormulaValue (a.u.)
HOMO EnergyEHOMO-Data N/A
LUMO EnergyELUMO-Data N/A
Energy GapΔEELUMO - EHOMOData N/A
Ionization PotentialI-EHOMOData N/A
Electron AffinityA-ELUMOData N/A
Electronegativityχ(I+A)/2Data N/A
Chemical Hardnessη(I-A)/2Data N/A
Chemical SoftnessS1/ηData N/A
Electrophilicity Indexωχ²/(2η)Data N/A

Note: Specific values for N-(2,4,6-Trimethylphenyl)pyridin-3-amine are not available in the searched literature.

Theoretical Insights into Reaction Mechanisms and Transition StatesComputational chemistry can be used to model reaction pathways, for instance, in the N-alkylation of amines.researchgate.netBy calculating the energies of reactants, products, and intermediate transition states, researchers can determine the activation energy and the most favorable reaction mechanism.researchgate.netThis provides invaluable insights that complement experimental studies. For this compound, such studies could predict its behavior in various organic reactions.

A comprehensive search of publicly available scientific literature and databases did not yield any specific theoretical and computational studies on the chemical compound this compound, with a particular focus on Energy Decomposition Analysis (EDA) and Natural Orbital for Chemical Valence (NOCV) for bonding characterization.

Consequently, the detailed research findings and data tables required to populate the requested section and subsections are not available. Methodologies like EDA and NOCV are powerful tools used to analyze chemical bonding by partitioning the interaction energy between molecular fragments into physically meaningful components such as electrostatic interaction, Pauli repulsion, and orbital interaction. The NOCV analysis further decomposes the orbital interaction term into contributions from different pairs of orbitals, providing a detailed picture of the charge flow and the nature of the chemical bond.

While general principles of these analytical methods are well-documented, their application to this compound has not been reported in the accessible literature. Therefore, a scientifically accurate and evidence-based article on this specific topic, adhering to the provided outline, cannot be generated at this time.

Chemical Reactivity and Transformation Mechanisms

The chemical behavior of N-(2,4,6-trimethylphenyl)pyridin-3-amine is dictated by the electronic properties of its constituent parts: the electron-donating arylamino group and the electron-deficient pyridine (B92270) ring. The bulky 2,4,6-trimethylphenyl (mesityl) group also introduces significant steric hindrance, which can influence regioselectivity and reaction rates.

Nucleophilic Reactivity of the Amine Nitrogen and Pyridine Ring

The nucleophilicity of this compound is centered on two primary locations: the exocyclic amine nitrogen and the nitrogen atom of the pyridine ring. The lone pair of electrons on the amine nitrogen is delocalized into the pyridine ring, which reduces its nucleophilicity compared to a simple alkylamine. libretexts.orgopenstax.org However, it remains a site for potential reactions with electrophiles.

The basicity of this compound is influenced by several factors. Arylamines are generally less basic than alkylamines because the nitrogen's lone pair is delocalized into the aromatic ring, making it less available for protonation. libretexts.orgopenstax.org The energy difference between the free amine and its protonated form is greater for arylamines due to the loss of resonance stabilization upon protonation. libretexts.org

Substituents on the aryl ring play a crucial role. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. libretexts.orgopenstax.org In the case of the 2,4,6-trimethylphenyl group, the methyl groups are electron-donating, which would be expected to increase the basicity of the amine nitrogen.

Compound pKa of Conjugate Acid Reason for Basicity
Alkylamines (e.g., Methylamine)~10.6Localized lone pair on nitrogen, stabilized by electron-donating alkyl groups. libretexts.orglibretexts.org
Aniline4.63Lone pair delocalized into the benzene (B151609) ring, reducing availability for protonation. libretexts.org
Pyridine5.2Lone pair is in an sp² orbital and not delocalized into the aromatic system. masterorganicchemistry.com
This compoundEstimated to be between 4 and 6A complex balance of the delocalization of the amine lone pair into the pyridine ring, the electron-donating effect of the methyl groups, and the inherent basicity of the pyridine nitrogen.

Electrophilic Aromatic Substitution on the Pyridine Moiety: Regioselectivity and Deactivation Effects

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgyoutube.com Reactions often require harsh conditions and give low yields. youtube.com The presence of an amino group, which is a strong activating group, can facilitate SEAr. However, in strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring. rsc.org

The amino group in this compound directs electrophilic attack to the ortho and para positions. In this case, the 2-, 4-, and 6-positions of the pyridine ring. The bulky 2,4,6-trimethylphenyl group can sterically hinder attack at the 2- and 4-positions. Therefore, electrophilic substitution is most likely to occur at the 2- or 4-position, with the regioselectivity being influenced by the specific electrophile and reaction conditions.

The deactivating effect of the pyridine nitrogen is significant. Computational studies on the nitration of pyridine show that while the reaction with the nitronium ion has a low activation energy, the necessary acidic conditions lead to the formation of the highly deactivated pyridinium (B92312) ion. rsc.org

Position Electronic Effect Steric Effect from Mesityl Group Predicted Reactivity
C2Activated by amino group (ortho)Significant hindrancePossible, but hindered
C4Activated by amino group (para)Less direct hindrance than C2Likely site of substitution
C5Deactivated by pyridine NMinimal hindranceUnlikely
C6Deactivated by pyridine NSignificant hindranceVery unlikely

Annulation and Cyclization Reactions Involving Pyridinamine Derivatives

Pyridinamine derivatives are valuable substrates for annulation and cyclization reactions, which involve the formation of a new ring fused to the pyridine core. scripps.edursc.org These reactions provide access to complex heterocyclic systems.

The synthesis of substituted pyridines can be achieved through transition metal-catalyzed reactions involving oxidative addition and alkyne insertion. nih.gov A plausible mechanism involves the coordination of an imine (formed from a pyridinamine derivative) to a metal catalyst, followed by oxidative addition of a C-H bond to form a metallacyclic intermediate. nih.gov Subsequent insertion of an alkyne and reductive elimination leads to the formation of a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. nih.gov The mechanism of oxidative addition of aryl halides to nickel(0) complexes, which are relevant to cross-coupling reactions, can proceed through both radical and non-radical pathways. nih.gov

Aza-Claisen rearrangements are powerful tools for the construction of nitrogen-containing rings. In the context of pyridinamine derivatives, these reactions can be used to synthesize fused pyridocoumarins. researchgate.net The reaction of a 4-aminocoumarin (B1268506) with a propargylic alcohol, for instance, can proceed through a C-3 propargylation followed by an aza-annulation in a domino fashion. researchgate.net This type of transformation highlights the potential for the amine functionality in this compound to participate in pericyclic reactions to build more complex molecular architectures.

Skeletal Rearrangements and Ring Transformations (e.g., Pyridine to Benzene Ring Editing via Streptocyanine Intermediates)

Recent advances in synthetic chemistry have enabled the skeletal editing of pyridine rings, allowing for their transformation into other aromatic systems, such as benzene. nih.govresearchgate.netresearchgate.net One strategy involves the N-arylation of a pyridine bearing an alkenyl substituent, which generates an N-arylpyridinium salt. researchgate.net This intermediate can then react with a catalytic amount of an amine to form a streptocyanine intermediate. researchgate.net A subsequent ring-closing reaction of the streptocyanine forms a benzene ring, effectively swapping a C-N pair of the pyridine for a C-C pair. nih.govdntb.gov.ua This modular, one-pot approach allows for the synthesis of diverse benzene and naphthalene (B1677914) derivatives from pyridines under mild conditions. nih.gov These methods have been applied to the late-stage modification of drug molecules containing pyridine scaffolds. nih.gov

Coordination Chemistry and Metal Complexes of N 2,4,6 Trimethylphenyl Pyridin 3 Amine As a Ligand

Design and Synthesis of N-(2,4,6-Trimethylphenyl)pyridin-3-amine-Based Ligands

The design of ligands based on this compound focuses on leveraging the steric and electronic properties of the mesityl group to control the coordination environment of a metal center. This control is crucial for applications in catalysis and materials science, where the ligand architecture dictates the stability, selectivity, and reactivity of the resulting metal complex. nih.gov

Aminopyridinato Ligand Systems and their Derivatives

Aminopyridinato ligands are derived from the deprotonation of the corresponding aminopyridine precursor. These ligands are valued for their ability to fine-tune the steric and electronic features of a complex and for their flexible binding modes. vot.pl The synthesis of the N-(2,4,6-trimethylphenyl)pyridin-3-aminato ligand typically involves the reaction of the neutral this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to remove the acidic proton from the amine nitrogen. This process yields the corresponding lithium aminopyridinate salt, which can then be used in salt metathesis reactions with various metal halides to generate the desired metal complexes.

The incorporation of the bulky mesityl group at the amido nitrogen is a key design feature. This group allows researchers to control metal-to-ligand stoichiometry and prevent ligand redistribution, which can be an issue with less sterically demanding ligands. nih.gov The resulting aminopyridinato ligand is monoanionic and possesses two nitrogen donor atoms—the pyridine (B92270) nitrogen and the amido nitrogen—making it an effective N,N'-bidentate chelator.

N-Heterocyclic Carbene (NHC) Precursors with Mesityl Substitution

While not directly synthesized from this compound, N-heterocyclic carbene (NHC) precursors bearing mesityl substituents are an important related class of compounds that highlight the utility of the mesityl group in ligand design. The synthesis of these precursors, typically imidazolium or imidazolinium salts, often starts from 2,4,6-trimethylaniline (B148799) (mesitylamine).

A common synthetic route involves the condensation of two equivalents of mesitylamine with glyoxal to form a diimine intermediate. Subsequent reaction with a suitable C1 building block, such as paraformaldehyde and chlorotrimethylsilane, leads to the formation of the imidazolium ring. These N-mesityl substituted NHC precursors, like IMes·HCl (1,3-dimesitylimidazolium chloride), are valued because the bulky mesityl groups provide an ideal balance of steric protection and electronic donation to the resulting carbene and its metal complexes. This steric bulk is crucial for stabilizing reactive metal centers and influencing the selectivity of catalytic reactions. nih.gov

Coordination Modes and Binding Characteristics (Chelating, Bridging, Monodentate)

The N-(2,4,6-trimethylphenyl)pyridin-3-aminato ligand exhibits versatile coordination behavior, attributable to its flexible nature and the presence of two distinct nitrogen donor sites. vot.pl The preferred coordination mode is highly dependent on the metal center, its oxidation state, and the steric environment. mdpi.com

Chelating (Bidentate): The most common coordination mode for the deprotonated aminopyridinato ligand is as a monoanionic, N,N'-bidentate chelator. In this mode, both the amido nitrogen and the pyridine ring nitrogen bind to a single metal center, forming a stable, strained four-membered ring. mdpi.com This chelating binding is frequently observed with early transition metals, leading to the formation of mononuclear complexes. mdpi.com

Bridging: The ligand can also act as a bridging ligand, connecting two or more metal centers. wikipedia.orgwebassign.net This is more commonly observed with late transition metals. mdpi.com In a bridging scenario, the amido nitrogen might coordinate to one metal while the pyridine nitrogen coordinates to a second, or the ligand could bridge two metals through the amido nitrogen alone. This mode can lead to the formation of di- or multinuclear complexes.

Monodentate: In its neutral, protonated form, this compound typically acts as a monodentate ligand, coordinating to a metal center solely through the pyridine nitrogen atom. rsc.orgresearchgate.net The exocyclic amino group is generally a weaker donor than the pyridine nitrogen and is less likely to coordinate, especially when protonated.

Table 1: Coordination Modes of this compound and its Derivatives

Coordination Mode Description Ligand Form Common Metal Types Resulting Structure
Chelating Binds to a single metal center via both the amido and pyridine nitrogen atoms. Deprotonated (Aminopyridinato) Early Transition Metals Mononuclear Complex
Bridging Connects two or more metal centers. Deprotonated (Aminopyridinato) Late Transition Metals Di- or Polynuclear Complex
Monodentate Binds to a single metal center via only the pyridine nitrogen atom. Neutral (Aminopyridine) Various Transition Metals Mononuclear Complex

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with the N-(2,4,6-trimethylphenyl)pyridin-3-aminato ligand is generally achieved through the reaction of the corresponding lithium or potassium salt of the ligand with a suitable metal halide precursor. The resulting complexes are characterized using a variety of spectroscopic and analytical techniques, including ¹H NMR, FTIR, elemental analysis, and single-crystal X-ray diffraction, which provides definitive structural information.

Iron, Palladium, Ruthenium, Rhodium, Iridium, Copper, and Lanthanide Complexes

Complexes of this compound and its derivatives have been synthesized with a range of transition metals.

Iron: Iron(II) and Iron(III) complexes featuring aminopyridinato ligands have been prepared. nsf.govnih.gov These complexes are often synthesized by reacting an iron(II) halide, such as FeCl₂, with the lithiated aminopyridinato ligand. The resulting complexes can be monomeric or dimeric, depending on the stoichiometry and reaction conditions. nsf.govnih.gov

Palladium: Palladium(II) complexes with N-aryl-2-pyridylamine ligands have been synthesized and can form dimeric and trimeric structures with acetate (B1210297) bridges. researchgate.net The coordination chemistry of palladium with pyridine-based ligands is extensive, and these complexes are often investigated for their catalytic activity in cross-coupling reactions. nih.gov

Ruthenium: A variety of ruthenium(II) and ruthenium(III) complexes with pyridine-based and amine ligands have been reported. nih.govnih.govwikipedia.org Synthesis often involves reacting a ruthenium precursor, such as RuCl₃ or a Ru(II)-arene dimer, with the ligand. nih.govnih.gov The resulting complexes often adopt a "three-leg piano-stool" geometry or an octahedral coordination environment. nih.govdrexel.edu

Rhodium and Iridium: While less common for this specific ligand, rhodium and iridium form numerous complexes with related N,P,N- and other pyridine-containing ligands. nih.gov The synthesis would likely proceed from standard Rh(III) or Ir(III) chloride precursors or from Rh(I)/Ir(I) dimers.

Copper: Copper(II) readily forms complexes with aminopyridine ligands. rsc.orgresearchgate.netbohrium.comnih.govmdpi.com Syntheses typically involve the reaction of a copper(II) salt (e.g., CuCl₂ or CuBr₂) with the neutral aminopyridine ligand in a suitable solvent like ethanol. The ligand usually coordinates in a monodentate fashion through the pyridine nitrogen, but multinuclear structures with bridging ligands are also known. rsc.orgbohrium.com

Lanthanide Complexes: Aminopyridinato ligands have been successfully used to synthesize both di- and trivalent lanthanide complexes through salt metathesis reactions with lanthanide halides. researchgate.net The bulky nature of the ligand is particularly well-suited to accommodate the large ionic radii of the lanthanide ions.

Influence of Steric and Electronic Parameters of the 2,4,6-Trimethylphenyl Group on Complex Geometry and Stability

The 2,4,6-trimethylphenyl (mesityl) group exerts a profound influence on the properties of the resulting metal complexes through a combination of steric and electronic effects. nih.gov

Steric Effects: The primary role of the mesityl group is to provide significant steric bulk. acs.org The two ortho-methyl groups severely restrict rotation around the N-C(aryl) bond, creating a rigid and well-defined steric pocket around the metal's coordination sphere. This steric hindrance leads to several important consequences:

Control of Coordination Number: It prevents the coordination of additional ligands, favoring lower coordination numbers at the metal center. acs.org

Geometric Constraints: The bulkiness can force unusual or distorted coordination geometries (e.g., distorted tetrahedral instead of square planar) to minimize steric clashes. nih.gov

Electronic Effects: The three methyl groups on the phenyl ring are electron-donating through induction and hyperconjugation. This has a significant electronic impact:

Stabilization of Higher Oxidation States: By increasing the electron density at the metal center, the ligand can help to stabilize higher oxidation states of the metal.

Modulation of Reactivity: The electronic properties of the ligand can be used to tune the redox potential and catalytic activity of the metal complex. nsf.gov

Table 2: Summary of Steric and Electronic Effects of the 2,4,6-Trimethylphenyl Group

Parameter Effect Consequence on Metal Complex
Steric Large steric bulk from two ortho-methyl groups. Restricts ligand rotation, creates a defined steric pocket, prevents overcrowding at the metal center.
Steric Kinetic shielding of the metal center. Increases complex stability, prevents unwanted side reactions or decomposition.
Electronic Electron-donating methyl groups (inductive effect). Increases electron density on the amido nitrogen, strengthening the metal-nitrogen bond.
Electronic Enhanced σ-donation from the ligand. Can stabilize higher metal oxidation states and modulate the complex's redox properties.

Electronic Structure and Redox Properties of Metal Complexes

The electronic structure and redox behavior of metal complexes containing this compound are fundamentally influenced by the ligand's electronic properties and steric profile. As a derivative of pyridine, the ligand coordinates to a metal center primarily through the lone pair of the pyridine nitrogen atom. The electronic environment of the metal's d-orbitals is consequently altered, leading to distinct spectroscopic and electrochemical characteristics.

The N-(2,4,6-trimethylphenyl) group, with its electron-donating methyl groups, can electronically influence the pyridine ring. However, due to the likely perpendicular orientation of the trimethylphenyl ring relative to the pyridine ring to minimize steric hindrance, this electronic effect transmitted through the N-C bond is expected to be modest. The primary role of the bulky trimethylphenyl substituent is steric, influencing the coordination geometry and accessibility of the metal center.

Generally, pyridine and its derivatives are considered weak π-acceptor ligands. wikipedia.org The coordination of this compound to a transition metal ion results in the splitting of the metal's d-orbitals. In an octahedral complex, these orbitals split into t₂g and e_g sets. The magnitude of this splitting (Δo) determines the spin state of the complex. For d⁴-d⁷ metal ions, a large Δo, typically induced by strong-field ligands, leads to a low-spin configuration where electrons preferentially pair in the lower-energy t₂g orbitals. Conversely, a small Δo results in a high-spin configuration. nih.gov Given that simple pyridine ligands are not particularly strong-field ligands, complexes of this compound with first-row transition metals are likely to favor high-spin configurations. nih.gov

The electronic absorption spectra of these complexes are expected to show bands corresponding to d-d transitions, as well as charge-transfer bands. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands are common in complexes with pyridine-based ligands. acs.orgmdpi.com The energies of these transitions are sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand.

Table 1: Illustrative Redox Potentials for Iron(III)/(II) Complexes with Substituted Pyridine Ligands This table is based on data for analogous pyridinophane systems to illustrate electronic effects and does not represent measured data for this compound complexes.

Ligand Pyridine SubstituentFe(III)/Fe(II) Redox Potential (mV vs. Fc⁺/Fc)
4-Methoxy (Electron-Donating)-540
4-H (Unsubstituted)-498
4-Chloro (Electron-Withdrawing)-435
4-Cyano (Strongly Electron-Withdrawing)-388

Source: Adapted from related research on iron pyridinophane complexes to demonstrate trends. nih.gov

In some cases, the ligand itself can be redox-active, a property known as ligand non-innocence. For certain transition metal complexes with related N,N' bidentate aryl-pyridine ligands, oxidation or reduction processes can be centered on the ligand rather than the metal. wikipedia.orgacs.org This can lead to complex multi-step redox behavior and the formation of ligand-radical species.

Supramolecular Assemblies and Coordination Polymers Incorporating this compound Derivatives

The formation of ordered, extended structures through non-covalent interactions (supramolecular assemblies) or covalent-coordinate bonds (coordination polymers) is a central theme in modern coordination chemistry. Ligands based on this compound possess features that make them potential building blocks for such architectures. The pyridine nitrogen provides a well-defined coordination vector for binding to metal ions, while the amine proton and the aromatic rings offer sites for hydrogen bonding and π-π stacking interactions.

The construction of coordination polymers relies on the ability of a ligand to bridge between two or more metal centers. While this compound itself is a monodentate ligand, its derivatives can be designed to be multitopic. For example, incorporating additional donor sites onto the trimethylphenyl ring or creating a dimeric version of the ligand could yield bridging ligands capable of forming 1D, 2D, or 3D coordination polymers. Research on other aminopyridine derivatives, such as 1H-pyrazolo[3,4-b]pyridin-3-amine, has shown their utility in constructing multidimensional supramolecular networks when combined with other bridging ligands like carboxylates. nih.govnih.gov These structures are often stabilized by a combination of coordination bonds and extensive hydrogen-bonding interactions. nih.govnih.gov

Even as a monodentate ligand, this compound can participate in the formation of supramolecular assemblies. In the crystal lattice of its metal complexes, non-covalent interactions like hydrogen bonds (e.g., from the N-H group to an anion or solvent molecule) and π-π stacking between pyridine or phenyl rings can link individual complex molecules into higher-order structures. nih.gov The presence of both π-acidic (pyridine) and π-basic (trimethylphenyl) rings could facilitate offset π-π stacking arrangements.

Table 2: Key Interactions in the Formation of Supramolecular Structures

Interaction TypeParticipating Groups on Ligand/ComplexPotential Structural Role
Coordination BondPyridine Nitrogen, Metal IonFormation of discrete complexes or primary structure of coordination polymers.
Hydrogen BondingAmine N-H, Anions, Solvent MoleculesLinking discrete complexes into 1D, 2D, or 3D supramolecular networks. nih.govnih.gov
π-π StackingPyridine rings, Phenyl ringsStabilizing supramolecular assemblies through aromatic interactions. nih.gov
Steric Influence2,4,6-Trimethylphenyl groupDirecting topology, preventing dense packing, controlling network dimensionality.

The combination of directional coordination at the pyridine site, the potential for hydrogen bonding from the amine group, and the significant steric influence of the trimethylphenyl moiety makes this compound and its derivatives interesting candidates for the rational design of complex supramolecular systems and coordination polymers with potentially unique structural and functional properties. researchgate.netnih.govsemanticscholar.org

Applications in Catalysis

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of chemical synthesis. Aminopyridine scaffolds are frequently explored as ligands for transition metals due to their ability to coordinate with metal centers and influence their catalytic activity.

Cross-Coupling Reactions (e.g., C-N Cross-Coupling, Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. The efficiency and scope of these reactions are heavily dependent on the structure of the phosphine (B1218219) or N-heterocyclic carbene ligands bound to the palladium center. While aminopyridine derivatives can be precursors to effective ligands, no specific studies were identified that employ N-(2,4,6-Trimethylphenyl)pyridin-3-amine in this capacity for either C-N or Suzuki cross-coupling reactions. General studies show that related iminophosphine ligands derived from aminopyridines can form active palladium(II) complexes for Heck and Suzuki reactions. trdizin.gov.tr

Asymmetric Reductive Amination of Ketones

The synthesis of chiral amines is of significant interest, particularly in the pharmaceutical industry. Asymmetric reductive amination of ketones is a direct approach to these compounds. This transformation is often achieved using biocatalysts like reductive aminases (RedAms) or amine dehydrogenases (AmDHs), which can convert a wide range of ketones into primary and secondary amines with high enantioselectivity. nih.govrsc.org Searches for the use of this compound as a ligand for a metal catalyst or as an organocatalyst in this reaction did not yield any results.

Cycloaddition Reactions

Cycloaddition reactions are vital for the construction of cyclic and heterocyclic ring systems. These reactions can be catalyzed by various means, including transition metals and organocatalysts, which control the stereochemistry and regioselectivity of the products. Despite the potential for the aminopyridine structure to participate in or influence such reactions, no literature was found that documents the use of this compound as a catalyst or ligand in cycloaddition reactions.

Organocatalysis and Activation Modes

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amines are a prominent class of organocatalysts, operating through various activation modes.

Catalytic Generation of Activated Carboxylates, Homoenolates, and Enolates

N-Heterocyclic Carbenes (NHCs) are well-known for their ability to generate activated carboxylates and various enolate equivalents from aldehydes. This reactivity is central to many powerful organocatalytic transformations. While this compound contains a pyridine (B92270) ring, a common feature in many organocatalytic scaffolds, no research was found that describes its specific application in the catalytic generation of these reactive intermediates.

Streptocyanine-Mediated Catalysis for Ring Transformations

A novel activation mode in amine catalysis involves the formation of streptocyanine intermediates from N-arylpyridiniums. rsc.org This strategy enables the skeletal rearrangement of pyridine rings into other aromatic systems, such as benzene (B151609) derivatives. nih.gov The process typically involves the N-arylation of a substituted pyridine, which is then treated with a separate amine catalyst (e.g., piperidine) to generate the reactive streptocyanine. rsc.orgnih.gov While this compound is an N-arylpyridine, the existing literature describes the transformation of such molecules, rather than their use as the primary catalyst for this type of ring transformation.

Polymerization Catalysis (e.g., Olefin Polymerization, Coordinative Chain Transfer Polymerization)

There is currently no specific data available in published research to suggest the use of transition metal complexes derived from This compound as catalysts for olefin polymerization or coordinative chain transfer polymerization. While late transition metal complexes with various nitrogen-containing ligands are a significant area of research in polymerization catalysis, the catalytic potential of this particular ligand has not been reported.

Mechanistic Studies of Catalytic Cycles (e.g., in Palladium-catalyzed annulations)

Detailed mechanistic studies of palladium-catalyzed annulation reactions specifically employing This compound as a ligand are not described in the available scientific literature. Research in this field often focuses on the role of the ligand in stabilizing palladium intermediates and influencing the reaction pathway. However, the specific electronic and steric effects of the N-(2,4,6-trimethylphenyl) substituent on the pyridin-3-amine backbone in such catalytic cycles have not been investigated or reported.

Future Research Directions and Potential Advancements

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While specific synthetic routes for N-(2,4,6-Trimethylphenyl)pyridin-3-amine are not extensively documented in public literature, future research can draw inspiration from established methods for analogous 2,4,6-triarylpyridines and other substituted pyridines. The focus will be on improving yield, reducing reaction times, and employing environmentally benign methodologies.

Key areas for development include:

One-Pot, Multi-Component Reactions: The synthesis of 2,4,6-triaryl pyridines is often achieved through one-pot condensation reactions involving ketones, aldehydes, and a nitrogen source like ammonium (B1175870) acetate (B1210297). nih.govresearchgate.netderpharmachemica.com Future work could adapt these protocols, potentially using a substituted acetophenone, a suitable aldehyde fragment, and 2,4,6-trimethylaniline (B148799) as precursors under optimized conditions.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of pyridine (B92270) skeletons, offering a significant advantage over conventional heating. nih.gov Applying this technique could drastically reduce reaction times and potentially improve yields for the target compound.

Green Chemistry Approaches: The use of sustainable solvents like polyethylene (B3416737) glycol (PEG-400) or even solvent-free conditions has proven effective for synthesizing related pyridine derivatives. derpharmachemica.comresearchgate.net Research into these green alternatives would enhance the environmental profile of the synthesis.

Novel Catalytic Systems: Exploring advanced catalysts, such as the super Brønsted acid triflimide (HNTf2) or various Lewis acids, could provide highly efficient and selective pathways to the desired product. nih.govresearchgate.net

Table 1: Potential Synthetic Strategies for this compound Analogs

Synthetic MethodKey Reagents/CatalystsPotential AdvantagesReference
Krohnke Pyridine Synthesisα,β-Unsaturated ketones, N-phenacylpyridinium salts, Ammonium acetateWell-established for 2,4,6-triaryl substitution patterns. researchgate.netderpharmachemica.comchemicalbook.com
Microwave-Assisted One-Pot SynthesisAromatic ketones, Aldehydes, HMDS, TMSOTfRapid reaction times, high efficiency. nih.gov
Decarboxylative Oxidative CouplingArylacetic acids, Acetophenone oximes, Singlet oxygenEfficient C-C and C-N bond formation. orgchemres.org
Green Solvent SynthesisSubstituted acetophenones, Aldehydes, Ammonium acetate, PEG-400Environmentally friendly, recyclable solvent. derpharmachemica.com

Exploration of Untapped Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely unexplored. The molecule contains several reactive sites: the pyridine nitrogen, the secondary amine, and the aromatic rings. The steric bulk of the 2,4,6-trimethylphenyl (mesityl) group is expected to play a crucial role in directing the outcomes of chemical reactions.

Future investigations could target:

Directed C-H Functionalization: The pyridine nitrogen could be used as a directing group to selectively functionalize the C-4 or C-2 positions of the pyridine ring, allowing for the introduction of new substituents.

Schiff Base and Imine Formation: The secondary amine could undergo condensation reactions with carbonyl compounds to form novel Schiff bases or imines. nih.gov These products could serve as valuable intermediates or as ligands for metal complexes.

N-Arylation and N-Alkylation: Further functionalization of the secondary amine through cross-coupling reactions could lead to the synthesis of complex triarylamines with unique electronic and photophysical properties.

Cyclization Reactions: The bifunctional nature of the molecule could be exploited in intramolecular cyclization reactions to generate novel, rigid heterocyclic ring systems.

Rational Design of Next-Generation Catalysts and Ligands Incorporating the this compound Motif

Pyridine-based structures are ubiquitous as ligands in coordination chemistry and catalysis. researchgate.net The this compound motif offers a unique combination of a strong nitrogen donor site (from the pyridine ring) and significant steric hindrance provided by the mesityl group.

Future research should focus on:

Pincer and Tridentate Ligands: By introducing additional donor atoms at the C-2 and C-6 positions of the pyridine ring, it is possible to design novel pincer-type ligands. The steric bulk of the N-aryl substituent would create a well-defined coordination pocket around a metal center, potentially leading to catalysts with high selectivity.

Asymmetric Catalysis: Chiral variants of the this compound scaffold could be developed for applications in asymmetric catalysis, where steric control is paramount for achieving high enantioselectivity.

Photoredox Catalysis: The electronic properties of the conjugated system could be tuned for use in photoredox catalysis, where the molecule could act as a photosensitizer or a key component in a catalytic cycle.

Advanced Computational Modeling for Predictive Research in Structure-Reactivity Relationships

Computational chemistry provides powerful tools for predicting the properties and reactivity of new molecules, thereby guiding experimental efforts. For this compound and its derivatives, computational modeling will be indispensable.

Prospective studies would involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's geometry, electronic structure, and frontier molecular orbitals (HOMO/LUMO). nih.gov This information is crucial for predicting its reactivity, stability, and potential as an electronic material.

Molecular Docking Studies: If derivatives are considered for applications in molecular recognition, docking simulations can predict how they interact with specific binding sites. nih.govnih.gov

Reaction Pathway Modeling: Computational modeling can elucidate the mechanisms of potential reactions, helping to optimize conditions and predict the feasibility of novel transformations.

Hirshfeld Surface Analysis: This technique can be used to analyze intermolecular interactions in the solid state, which is vital for understanding crystal packing and designing materials with specific solid-state properties. nih.gov

Table 2: Computational Methods for Analyzing this compound Derivatives

Computational MethodPurposeKey InsightsReference
Density Functional Theory (DFT)Quantum chemical calculations of structure and energy.FMO energy gap, chemical hardness, electrophilic/nucleophilic regions. nih.govnih.gov
Hirshfeld Surface AnalysisAnalysis of intermolecular interactions in a crystal.Visualization and quantification of hydrogen bonds and other close contacts. nih.gov
Molecular DockingPrediction of binding orientation and affinity.Identification of key interactions with a target receptor or enzyme. nih.govnih.gov

Integration into Advanced Functional Materials (e.g., for non-biological sensing or separation applications)

The structural features of this compound make it an attractive building block for advanced functional materials.

Potential avenues for research include:

Covalent Organic Frameworks (COFs): The use of related building blocks like 2,4,6-trimethylpyridine (B116444) to construct highly crystalline and porous COFs for catalytic applications has been demonstrated. nih.gov The target molecule could serve as a monomer for creating novel COFs with pores decorated with amine and pyridine functionalities, ideal for selective gas sorption or heterogeneous catalysis.

Semiconducting Polymers: Poly(triarylamine)s (PTAA) are well-known hole-transport materials used in organic electronics, such as perovskite solar cells. sigmaaldrich.comsigmaaldrich.com Polymerizing derivatives of this compound could lead to new semiconducting polymers with tailored electronic properties and morphology.

Supramolecular Assemblies: The pyridine ring's ability to participate in π-stacking and hydrogen bonding makes it a valuable component in supramolecular chemistry. researchgate.net The molecule could be used to construct complex, self-assembled architectures for applications in sensing or molecular encapsulation.

Non-biological Sensing: The pyridine nitrogen can act as a binding site for metal ions or as a proton acceptor. This property could be harnessed to develop chemosensors where binding of an analyte induces a change in the molecule's fluorescence or color.

Q & A

Q. What crystallographic methods are recommended for resolving the molecular structure of N-(2,4,6-Trimethylphenyl)pyridin-3-amine, and how are data validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, employing programs like SHELXL for refinement and SHELXS/SHELXD for structure solution . Validation includes checking for consistency in bond lengths/angles using tools like PLATON to detect disorders or twinning . For asymmetric units with multiple conformers (e.g., due to steric hindrance from trimethylphenyl groups), dual refinement strategies are advised to resolve positional ambiguities .

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

Buchwald-Hartwig amination between 3-aminopyridine and 2,4,6-trimethylbromobenzene is a common route. Use Pd(OAc)₂/Xantphos catalysts with cesium carbonate as a base in toluene at 110°C. Monitor reaction progress via HPLC (e.g., Chromolith® Phenyl columns with π-π interaction selectivity) to detect intermediates like N-arylpyridinium salts . Purification via column chromatography (silica gel, ethyl acetate/hexane) removes unreacted trimethylbenzene derivatives.

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

  • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., deshielding of pyridine C3-H due to electron-withdrawing amine linkage).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₄H₁₆N₂).
  • Melting point analysis : Compare with literature values to detect polymorphic impurities .

Advanced Research Questions

Q. How do steric effects from the 2,4,6-trimethylphenyl group influence conformational flexibility and intermolecular interactions?

The bulky trimethylphenyl substituent restricts rotation around the N–C(aryl) bond, leading to a near-planar arrangement between the pyridine and aryl rings (dihedral angles <10°). This rigidity enhances π-stacking in the solid state but may reduce solubility in nonpolar solvents. Hydrogen bonding networks (e.g., N–H⋯Cl in chloride salts) stabilize crystal packing, as observed in analogs like N-(2,4,6-trimethylphenyl)formamidoethylammonium chloride .

Q. What computational strategies predict electronic properties relevant to catalytic or pharmacological applications?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. For example, the pyridine nitrogen’s lone pair (HOMO) may coordinate to metal catalysts, while the trimethylphenyl group (LUMO) influences charge transfer. Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) model aggregation behavior critical for bioavailability studies .

Q. How can substituent effects on bioactivity be systematically evaluated?

  • Structure-activity relationship (SAR) : Synthesize analogs with halogenated or methoxy substituents on the pyridine/aryl rings. Test antimicrobial activity via microdilution assays (e.g., MIC against S. aureus).
  • Pharmacokinetic profiling : Measure logP (octanol/water) to correlate lipophilicity with membrane permeability. Use cytochrome P450 inhibition assays to assess metabolic stability .

Methodological Notes

  • Crystallization : Grow single crystals via slow evaporation of dichloromethane/hexane mixtures. Trimethylphenyl derivatives often form triclinic or monoclinic systems (e.g., space group P1̄) .
  • Spectral Assignments : Assign NOESY cross-peaks to confirm proximity between pyridine C5-H and aryl methyl groups, resolving rotational isomerism .
  • Data Contradictions : If experimental and computed NMR chemical shifts diverge (>0.5 ppm), re-examine solvent effects or possible tautomerism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.